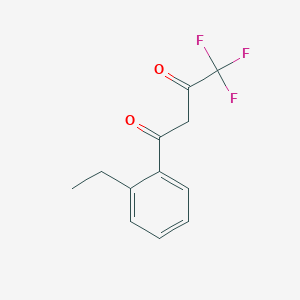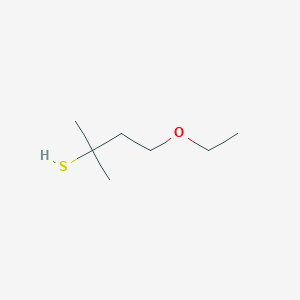
2-Butanethiol, 4-ethoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanethiol, 4-ethoxy-2-methyl- is an organic compound with the molecular formula C7H16OS. It is a sulfur-containing compound, specifically a thiol, which is known for its distinct and often strong odor. Thiols are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl group (-SH). This compound is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butanethiol, 4-ethoxy-2-methyl- can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion .
Industrial Production Methods
In industrial settings, thiols like 2-Butanethiol, 4-ethoxy-2-methyl- are often produced using thiourea as the nucleophile. The reaction involves the displacement of the halide ion to yield an intermediate alkyl isothiourea salt, which is then hydrolyzed with aqueous base to produce the desired thiol .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanethiol, 4-ethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group (-SH) acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), Iodine (I2)
Reducing Agents: Zinc, Acid
Nucleophiles: Hydrosulfide anion (HS-), Thiourea
Major Products Formed
Disulfides: Formed from the oxidation of thiols
Thiols: Formed from the reduction of disulfides
Wissenschaftliche Forschungsanwendungen
2-Butanethiol, 4-ethoxy-2-methyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Butanethiol, 4-ethoxy-2-methyl- involves its ability to undergo thiol-disulfide interconversion. This process is crucial in various biological systems, where disulfide bridges play a key role in maintaining the structure and function of proteins . The compound can also act as a nucleophile in substitution reactions, allowing it to interact with a wide range of molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-methyl-2-butanethiol: Another thiol with similar structural features but different substituents.
2-Butanethiol: A simpler thiol with a shorter carbon chain.
3-Methyl-1-butanethiol: Known for its strong odor and used in various industrial applications.
Uniqueness
2-Butanethiol, 4-ethoxy-2-methyl- is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical properties and reactivity compared to other thiols. These structural differences can influence its behavior in chemical reactions and its applications in various fields .
Eigenschaften
CAS-Nummer |
841262-46-2 |
|---|---|
Molekularformel |
C7H16OS |
Molekulargewicht |
148.27 g/mol |
IUPAC-Name |
4-ethoxy-2-methylbutane-2-thiol |
InChI |
InChI=1S/C7H16OS/c1-4-8-6-5-7(2,3)9/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
LBLXBOOUKUTZJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(C)(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


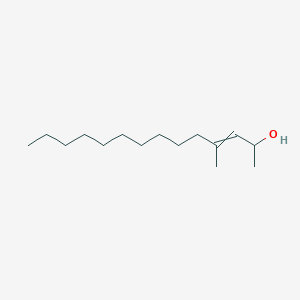
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
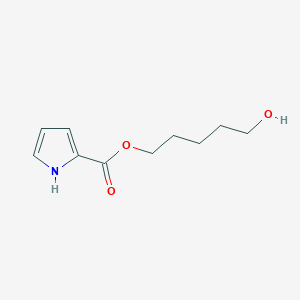
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
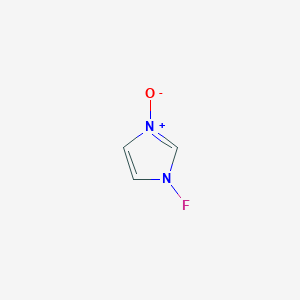
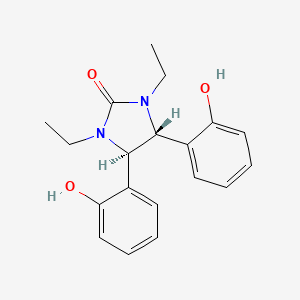
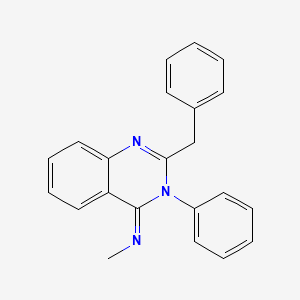
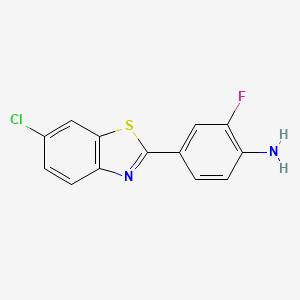
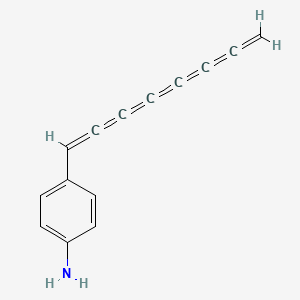
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)


